![molecular formula C23H24N4O3 B2829769 4-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine CAS No. 946231-09-0](/img/structure/B2829769.png)
4-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-Methoxyphenyl)(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)methanone” is a chemical compound . It’s a derivative of piperazine, a common structural motif found in agrochemicals and pharmaceuticals . Piperazine derivatives can exhibit a wide range of biological activity .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, a novel compound bearing 3(2H)-pyridazinone and 1,2,4-triazole ring structures was synthesized and its structure was assigned by HRMS, IR, 1H and 13C NMR experiments . Another study reported the synthesis of a series of triazole-pyrimidine-based compounds .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques such as mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis . Molecular dynamics simulations have also been performed .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been studied. For example, the reaction mass was poured into crushed ice, and extracted with ethyl acetate .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, compounds having electron-withdrawing groups (F, Cl, Br and NO2) on the phenyl ring at different positions displayed less absorbance values .Wissenschaftliche Forschungsanwendungen
Inhibition of Tubulin Polymerization and Anticancer Activity
Compounds derived from tricyclic heterocycles, which share structural similarities with the given molecule, have been identified as potent inhibitors of tubulin polymerization. These compounds exhibit significant antiproliferative properties against a wide range of cancer cell lines, demonstrating their potential in cancer treatment. The inhibition of tubulin polymerization leads to cell cycle arrest at the G2/M phase, which is a crucial mechanism for the anticancer activity of these compounds. The ability of these molecules to bind to the colchicine site of β-tubulin suggests a promising direction for the development of novel anticancer drugs (Prinz et al., 2017).
Antimicrobial Activity
The synthesis and evaluation of novel compounds with structural features similar to the specified molecule have shown significant antibacterial activity. These compounds, particularly those with specific substituents on the piperazine ring, exhibited potent inhibition against human pathogenic bacteria. This suggests their potential as lead compounds for the development of new antibacterial agents (Nagaraj et al., 2018).
Selective Estrogen Receptor Modulator (SERM) Activity
Research on compounds structurally related to the given molecule has contributed to the discovery and development of selective estrogen receptor modulators (SERMs). These compounds exhibit estrogen agonist-like actions on specific tissues while acting as antagonists in others, such as breast and uterine tissues. The modulation of estrogen receptors by these compounds highlights their therapeutic potential in conditions like osteoporosis and certain types of cancer (Palkowitz et al., 1997).
G Protein-Coupled Receptor (GPCR) Antagonism
The design and synthesis of small molecule antagonists targeting G protein-coupled receptors (GPCRs), based on structural motifs similar to the compound , have shown promising results. These antagonists exhibit high potency and selectivity, demonstrating potential applications in the treatment of conditions mediated by specific GPCR pathways (Romero et al., 2012).
Wirkmechanismus
Target of Action
Related compounds such as para-methoxyphenylpiperazine (meopp) have been found to interact with monoamine neurotransmitters , suggesting that this compound might have similar targets.
Mode of Action
Meopp, a related compound, has been found to inhibit the reuptake and induce the release of monoamine neurotransmitters . This mechanism of action is shared with drugs of abuse such as amphetamines .
Biochemical Pathways
Related compounds have been shown to affect the monoamine neurotransmitter systems , which play crucial roles in mood regulation, arousal, and reward.
Pharmacokinetics
The compound’s solubility in dmso is reported to be 1667 mg/mL , which could potentially influence its bioavailability.
Result of Action
Related compounds have been shown to produce effects similar to those of amphetamines, although they are much less potent .
Action Environment
The compound’s storage temperature is reported to be 2-8°c , suggesting that temperature could potentially influence its stability.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4-methoxyphenyl)-[4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-17-24-21(16-22(25-17)30-20-6-4-3-5-7-20)26-12-14-27(15-13-26)23(28)18-8-10-19(29-2)11-9-18/h3-11,16H,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLRLSOLNRVLND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
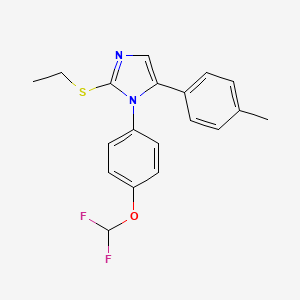
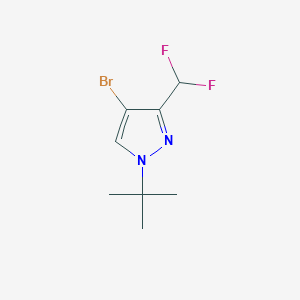
![4-(4-Benzylpiperidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2829688.png)
![N'-cyclopentyl-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2829690.png)
![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-(3-methylphenyl)methanesulfonamide](/img/structure/B2829691.png)
![6-[(3-Chlorophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2829692.png)
![2-(4-methoxyphenyl)-N-{[4-(4-nitrophenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}acetamide](/img/structure/B2829694.png)
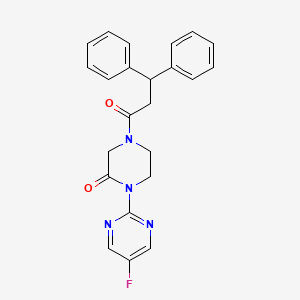

![4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[3-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]pyridin-4-yl]benzamide](/img/structure/B2829703.png)
![Methyl 1-oxaspiro[2.4]heptane-4-carboxylate](/img/structure/B2829705.png)
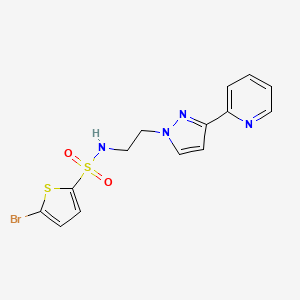
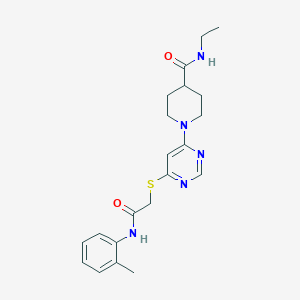
![N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]methanesulfonamide](/img/structure/B2829708.png)
